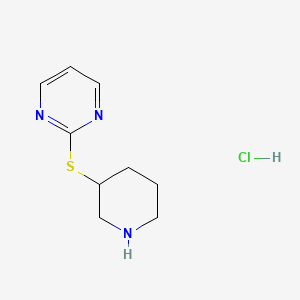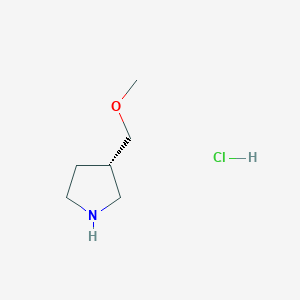![molecular formula C8H12O2 B1429555 7-Oxaspiro[3.5]nonan-6-one CAS No. 518284-70-3](/img/structure/B1429555.png)
7-Oxaspiro[3.5]nonan-6-one
Descripción general
Descripción
7-Oxaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Oxaspiro[3.5]nonan-6-one consists of a spirocyclic system, which is a molecular system or compound in which two rings share a single atom . The InChI code for this compound is 1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 .Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonan-6-one is a liquid at room temperature . Its molecular weight is 140.18 g/mol .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Synthesis
7-Oxaspiro[3.5]nonan-6-one, a compound with a complex spirocyclic structure, is integral to various synthetic methodologies due to its presence in compounds with significant biological activities. Synthetic strategies to create such spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.4]nonane are crucial due to their potential applications in biological fields and the novelty of their skeletons (Sinibaldi & Canet, 2008). Similarly, the synthesis of β-lactones through the aldolization of ketones with phenyl ester enolates, where compounds like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one are produced, highlights the compound's relevance in creating structurally significant molecules (Wedler & Schick, 2003).
Application in Fungicidal Agents
The compound's structural framework is also instrumental in developing fungicidal agents. Notably, compounds like (E)-5-[1-(2-oxo-1-oxaspiro[4,5]dec/non-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit substantial fungicidal activities against harmful fungi such as Sclerotinia scleotiorum and Phytophthora capsici (Tang et al., 2017).
Structural and Biological Studies
The compound's derivatives are often studied for their structural and biological properties. For example, secondary metabolites with a core of 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, isolated from the phytopathogenic fungus Wilsonomyces carpophilus, were studied, though they didn't exhibit significant biological activity (Narmani et al., 2018).
Spirocyclic Oxetane Synthesis
The synthesis of spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, has been described, highlighting the compound's versatility in creating complex molecular structures. These synthesized spirocyclic oxetanes are converted into other compounds like o-cycloalkylaminoacetanilides, demonstrating the compound's role in diverse chemical reactions and potential applications in various fields (Gurry et al., 2015).
Propiedades
IUPAC Name |
7-oxaspiro[3.5]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIGISJAOFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonan-6-one | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

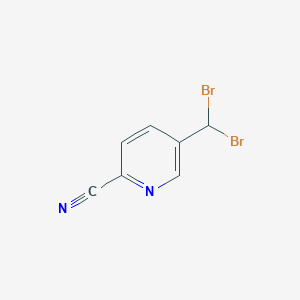

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
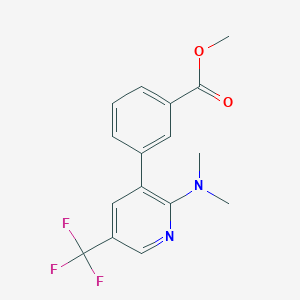
![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
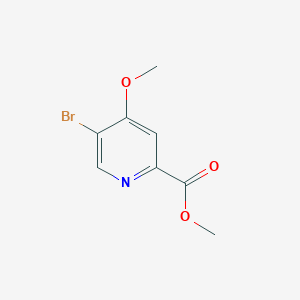
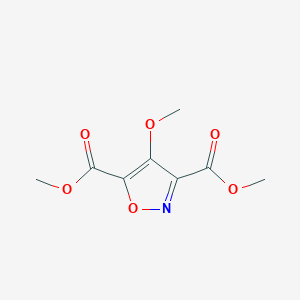
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
